molecular formula C18H19N5O2 B15118578 3-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

3-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B15118578
M. Wt: 337.4 g/mol
InChI Key: GTEPFHZIVCVTJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a complex organic compound that features a unique combination of functional groups and ring structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves multiple steps. One common approach starts with the preparation of the 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with various reagents to introduce the cyclopropyl and triazolo[4,3-b]pyridazin-6-amine moieties .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.

    Industry: It may be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets within biological systems. This can include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H19N5O2

Molecular Weight

337.4 g/mol

IUPAC Name

3-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

InChI

InChI=1S/C18H19N5O2/c1-22(11-12-2-5-14-15(10-12)25-9-8-24-14)17-7-6-16-19-20-18(13-3-4-13)23(16)21-17/h2,5-7,10,13H,3-4,8-9,11H2,1H3

InChI Key

GTEPFHZIVCVTJF-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC2=C(C=C1)OCCO2)C3=NN4C(=NN=C4C5CC5)C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.